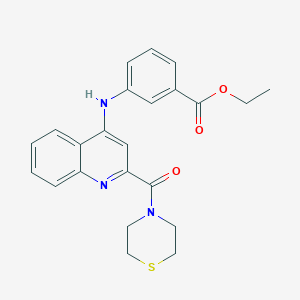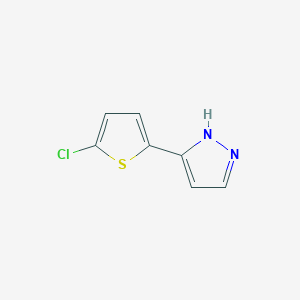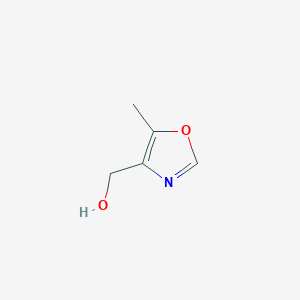![molecular formula C12H15N3O3 B2642202 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 929840-56-2](/img/structure/B2642202.png)
6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of considerable research. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs, where 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad spectrum antimicrobial activity .Molecular Structure Analysis
The molecular structure of “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is represented by the molecular formula C12H15N3O3 .Chemical Reactions Analysis
Quinazolines have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria . A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized and evaluated for their in vitro antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” include a molecular weight of 249.2658 . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .科学的研究の応用
Antimalarial Activity
Research into quinazolines, including derivatives similar to 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one, has highlighted their potential in treating malaria. A study focused on the synthesis and evaluation of these compounds for their antimalarial activity, identifying promising drug leads with high antimalarial activity through structure-activity relationship studies (Mizukawa et al., 2021).
Synthesis Techniques
Another aspect of research involving this chemical compound involves the development of novel synthesis techniques. For example, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, showcasing an effective approach to creating various quinazoline derivatives (Costa et al., 2004).
Anti-tubercular Activity
Compounds based on the quinazoline scaffold, including 6,7-dimethoxy derivatives, have been identified as novel inhibitors of Mycobacterium tuberculosis. These findings indicate a potential avenue for developing new anti-tubercular agents with limited toxicity and significant potency (Asquith et al., 2019).
Anti-inflammatory and Anticancer Agents
Research has also explored the combination of quinolone and quinazolinone pharmacophores, resulting in compounds with potent anti-inflammatory and anticancer properties. These studies aim to design molecules with enhanced activity through structural optimization, targeting specific biological pathways such as NF-κB inhibition (Kumar et al., 2018).
Chemical Synthesis and Characterization
The synthesis and characterization of quinazolin-4(3H)-ones from β-aminoamides and orthoesters have been detailed, offering insights into the chemical properties and potential applications of these compounds in various fields of research (Gavin et al., 2018).
特性
IUPAC Name |
6,7-dimethoxy-2-(methylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-6-11-14-8-5-10(18-3)9(17-2)4-7(8)12(16)15-11/h4-5,13H,6H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNVLDWFJIBEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)
![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)
![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)



![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)

